Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Overview
Description
Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are nitrogenous heterocyclic moieties that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was developed . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles includes a five-membered ring containing two carbon and three nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .Chemical Reactions Analysis
1,2,3-Triazoles have attracted significant consideration due to their widespread implementation in synthetic organic chemistry . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .Physical and Chemical Properties Analysis
1,2,3-Triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .Scientific Research Applications
Synthesis Methods
Microwave Assisted Organic Synthesis (MAOS)
Ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was synthesized using the MAOS method, which proved efficient in its formation and showed significant corrosion inhibition activity on carbon steel in a specific environment (Insani, Wahyuningrum, & Bundjali, 2015).
Modified Dimroth Reaction
A revised procedure for producing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions extended the reaction scope, showing versatility in the synthesis of such compounds (Cottrell, Hands, Houghton, Humphrey, & Wright, 1991).
Chemical Properties and Applications
Potential Antiasthmatic Agents
Ethyl 1-benzyl-5-chloro-v-triazole-4-carboxylate demonstrated utility in synthesizing 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles, which have potential as antiasthmatic agents (Buckle, Outred, & Rockell, 1981).
Antibacterial, Antifungal, and Anticonvulsant Properties
Novel synthesized 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles displayed moderate antibacterial and antifungal activities, with some compounds showing excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Selective Synthesis Applications
A method for selective synthesis of related compounds, such as ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, was developed, highlighting the adaptability of these compounds in various condensation reactions (Pokhodylo, Shyyka, & Obushak, 2018).
Heterocyclic Synthesis Applications
The reactions of triazolines made from arylmethylidenemalonates indicated the versatility of ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate in heterocyclic synthesis (Prager & Razzino, 1994).
5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose
This compound, related to the title chemical, demonstrated unique structural properties and formed infinite chains through hydrogen bonding in its crystalline form (Horton, Levine, Norris, Luck, & Silverton, 1997).
Synthesis of Novel Bicyclic Compounds
The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating new gem-difluorinated compounds showed the utility of this class of chemicals in advanced synthetic chemistry (Peng & Zhu, 2003).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole moiety have been reported to bind to various enzymes and receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The nitrogen atoms in the triazole ring can form hydrogen bonds with the active site of enzymes, leading to inhibition or activation of the enzyme .
Biochemical Pathways
Compounds with a similar structure have been found to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility, stability, and bioavailability of similar compounds are often influenced by the presence of the triazole ring and other functional groups .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects .
Future Directions
1,2,3-Triazoles and their derivatives are among the topmost immense N-heterocyclic scaffolds because of the widespread spectrum of pharmacological and biological activities . They have been clubbed with other pharmacophoric fragments/molecules in hope of obtaining potent and selective AChE and/or BuChE inhibitors . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
ethyl 1-benzylbenzotriazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-16(20)13-8-9-15-14(10-13)17-18-19(15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPZQORGBVHTIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163730 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1845690-61-0 | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole-5-carboxylic acid, 1-(phenylmethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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